6-Heptenoyl chloride

taxoid semisynthesis acyl chloride reactivity structure–yield relationship

6-Heptenoyl chloride (hept-6-enoyl chloride) is a seven-carbon α,ω-bifunctional reagent that combines a reactive acyl chloride with a terminal carbon–carbon double bond. It is formally the acid chloride of 6-heptenoic acid, with molecular formula C₇H₁₁ClO and molecular weight 146.61 g/mol.

Molecular Formula C7H11ClO
Molecular Weight 146.61 g/mol
CAS No. 21430-12-6
Cat. No. B8572683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenoyl chloride
CAS21430-12-6
Molecular FormulaC7H11ClO
Molecular Weight146.61 g/mol
Structural Identifiers
SMILESC=CCCCCC(=O)Cl
InChIInChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2
InChIKeyOSCNKYWIVFHQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenoyl Chloride (CAS 21430-12-6): What Procurement Teams and Research Chemists Should Know About This Terminal Alkenoyl Chloride Building Block


6-Heptenoyl chloride (hept-6-enoyl chloride) is a seven-carbon α,ω-bifunctional reagent that combines a reactive acyl chloride with a terminal carbon–carbon double bond. It is formally the acid chloride of 6-heptenoic acid, with molecular formula C₇H₁₁ClO and molecular weight 146.61 g/mol [1]. The compound belongs to the class of ω-alkenoyl chlorides, which are distinguished from their saturated counterparts by the presence of a distal olefin that enables downstream transformations—such as radical cyclization, olefin cross-metathesis, and intramolecular [2+2] additions—that are inaccessible to simple alkanoyl chlorides [2]. The simultaneous presence of an electrophilic carbonyl and a nucleophile-reactive olefin in a single molecule creates a building block with two orthogonal reactivity handles, making it a strategic choice for convergent synthetic routes that require both acylation and subsequent alkene functionalization [3].

Why 6-Heptenoyl Chloride Cannot Be Casually Substituted by Heptanoyl Chloride, 5-Hexenoyl Chloride, or Other Alkanoyl/Alkenoyl Chlorides


The procurement-driven assumption that heptanoyl chloride or 5-hexenoyl chloride can replace 6-heptenoyl chloride in a synthetic sequence ignores three critical structural determinants: (i) the terminal alkene enables 6-exo-trig radical cyclization and intramolecular ene / [2+2] processes that are entirely absent in the saturated heptanoyl chloride [1]; (ii) the seven-carbon chain length places the double bond at an optimal distance from the carbonyl for six-membered ring formation upon cyclization—shorter or longer alkenoyl chlorides favor different ring sizes (pent-4-enoyl → 5-exo; oct-7-enoyl → 7-endo/8-endo) [2]; and (iii) the terminal olefin provides a handle for post-acylation diversification via cross-metathesis, hydroformylation, or thiol–ene chemistry that is unavailable when the saturated analog is used, fundamentally altering the accessible chemical space of the downstream product [3]. Even among terminal alkenoyl chlorides, differences in chain length produce measurable, quantitative divergences in acylation yields, radical cyclization rates, and cycloaddition outcomes, as documented in the evidence below.

Quantitative Differentiation Evidence for 6-Heptenoyl Chloride vs. Closest Alkanoyl and Alkenoyl Chloride Comparators


Acylation Yield in Taxoid Baccatin-Derivative Synthesis: 6-Heptenoyl Chloride vs. Acryloyl, 4-Pentenoyl, and 5-Hexenoyl Chlorides

In the LHMDS-mediated acylation of a baccatin III scaffold for the construction of C-4 to C-3′ bridged paclitaxel analogues, 6-heptenoyl chloride (9d) delivered a 50% isolated yield, compared with 71% for 5-hexenoyl chloride (9c), 78% for 4-pentenoyl chloride (9b), and 52% for acryloyl chloride (9a) under identical conditions (LHMDS, THF, 0 °C) [1]. This chain-length-dependent yield gradient demonstrates that the C₇ alkenoyl chloride is not simply interchangeable with its C₅ or C₆ homologs; the 21–28 percentage-point yield penalty must be weighed against the ring-size advantages the C₇ chain provides in subsequent cyclization steps [2].

taxoid semisynthesis acyl chloride reactivity structure–yield relationship

Intramolecular [2+2] Ketene Cycloaddition: Dramatic Reactivity Switch Between Hept-6-enoyl Chloride and 2-Chlorohept-6-enoyl Chloride

Under dehydrochlorination conditions that generate the corresponding ketene in situ, hept-6-enoyl chloride (R¹ = H) yields bicyclo[3.2.0]heptan-6-one in only 3% yield via intramolecular [2+2] cycloaddition. In contrast, the 2-chloro-substituted analog 2-chlorohept-6-enoyl chloride (R¹ = Cl) produces the same bicyclic framework as the sole observed product under identical conditions [1]. The >30-fold difference in cycloaddition yield (3% vs quantitative) illustrates how the absence of an α-chloro substituent profoundly alters the ketene's electrophilicity and conformational bias, effectively making the unsubstituted hept-6-enoyl chloride unsuitable for this specific bicyclic scaffold construction but leaving the acyl chloride function fully available for alternative transformations [2].

ketene cycloaddition bicyclic scaffold dehydrochlorination

Radical Cyclization Rate Hierarchy: 6-Heptenoyl Radicals Are Kinetically Slower than 5-Hexenoyl Radicals, Enabling Selectivity Control

Studies by Boger and Mathvink on acyl radical macrocyclization establish that the cyclization of 6-heptenoyl radicals proceeds at a rate that is measurably slower than the 5-exo-trig cyclization of 5-hexenoyl radicals, which in turn is competitive with macrocyclization rates of large-ring ω-acryloyl radicals [1]. Furthermore, Crich and Fortt demonstrated that the mode of cyclization (6-exo vs 7-endo) for 6-heptenoyl radicals can be tuned by substituent effects—5-alkoxy substitution with erythro configuration promotes efficient 1-endo (7-endo) mode cyclization, while threo configuration favors 6-exo mode [2]. This kinetic hierarchy means that 6-heptenoyl chloride-derived radicals are inherently less prone to premature cyclization than their 5-hexenoyl counterparts, providing a wider operational window for tandem or sequential radical processes [3].

acyl radical cyclization 6-exo-trig kinetics macrocyclization

Physicochemical LogP Differentiation: 6-Heptenoyl Chloride Is More Polar than Saturated Heptanoyl Chloride

The computed partition coefficient (XLogP3) for 6-heptenoyl chloride is 2.7, while heptanoyl chloride has a LogP of 3.11 [1]. The ~0.4 LogP unit difference corresponds to a roughly 2.5-fold difference in octanol–water partitioning, reflecting the polarizing effect of the terminal double bond. This difference has practical consequences: the more polar 6-heptenoyl chloride exhibits marginally different solubility profiles in aqueous-organic biphasic reaction setups and may require adjusted extraction or chromatographic purification protocols compared to its saturated analog . For procurement, this physicochemical distinction also affects storage and handling—both are moisture-sensitive acyl chlorides, but the unsaturated derivative has a slightly lower molecular weight (146.61 vs 148.63 g/mol) and may differ in density and boiling range .

lipophilicity partition coefficient acyl chloride handling

Olefin Cross-Metathesis Reactivity: Hept-6-enyl Ethers Match Pent-4-enyl Performance and Outperform Allyl

In a systematic study of ω-unsaturated alkyl cellulose ethers subjected to cross-metathesis (CM) with acrylic acid and acrylate esters (5–10 mol% Hoveyda–Grubbs 2nd generation catalyst, 37 °C, 2 h), the hept-6-enyl substituent gave results described as similarly good to the pent-4-enyl substituent—which was identified as the best-performing tether—while allyl-substituted cellulose gave low to moderate CM conversion (<50%) and undec-10-enyl required substantially longer reaction times (~12 h) [1]. Although this study uses ether-linked rather than ester-linked hept-6-enyl groups, the olefin reactivity is dictated by the terminal alkene character, which is identical; the data support the practical utility of the 6-heptenoyl-derived olefin for post-synthetic diversification via metathesis chemistry [2].

olefin metathesis cellulose functionalization post-polymerization modification

Evidence-Backed Application Scenarios Where 6-Heptenoyl Chloride Demonstrates Differentiated Value Over Alternative Acyl Chlorides


Synthesis of 6-Exo Cyclization Precursors for Functionalized Cyclohexanone and α-Methylenecyclohexanone Frameworks

The unique capability of 6-heptenoyl chloride-derived acyl radicals to undergo efficient 6-exo-trig cyclization—as documented by Crich and Fortt [1] and Batty [2]—makes this compound the reagent of choice for constructing highly functionalized cyclohexanone intermediates applicable to vitamin D₃ synthons and related terpenoid targets. The slower cyclization rate relative to 5-hexenoyl radicals (class-level evidence from Boger and Mathvink [3]) provides a controllable radical cascade window unavailable with shorter-chain homologs.

Post-Acylation Olefin Cross-Metathesis Diversification in Polymer and Bioconjugate Chemistry

Once incorporated via acylation, the terminal olefin of the 6-heptenoyl fragment serves as an efficient metathesis handle. Cross-metathesis data on hept-6-enyl-functionalized cellulose ethers demonstrate high conversion under mild conditions (Hoveyda–Grubbs II, 37 °C, 2 h), matching the performance of the best pent-4-enyl tether and substantially exceeding allyl [4]. This supports the use of 6-heptenoyl chloride for installing a versatile diversification point in polymer-grafting, surface functionalization, and bioconjugate strategies.

Baccatin and Taxoid Semisynthesis Requiring Medium-Chain Alkenoyl Substitution at C-1

Despite the documented 50% acylation yield on a baccatin III scaffold—lower than 5-hexenoyl chloride (71%) and 4-pentenoyl chloride (78%) [5]—the C₇ alkenoyl chain is specifically required when the downstream synthetic plan involves ring closure to a six-membered carbocycle. The yield trade-off is justified by the structural necessity of the seven-carbon tether, and process chemists can anticipate the lower yield and plan purification accordingly, rather than discovering it after unsuccessful attempts with shorter-chain alternatives.

Physicochemical Tuning of Drug Candidates and Prodrugs via 6-Heptenoyl Derivatization

When medicinal chemistry programs require a medium-chain acyl moiety with lower lipophilicity than the saturated heptanoyl group, 6-heptenoyl chloride offers a ~0.4 LogP unit reduction (2.7 vs 3.11 for heptanoyl chloride) [6]. This deliberate polarity increase can improve aqueous solubility, reduce plasma protein binding, or modulate logD of the final conjugate without altering the carbon count, providing a subtle but quantifiable advantage in lead optimization.

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